tetranitrosylruthenate
Description
Tetranitrosylruthenate is a coordination complex containing ruthenium (Ru) coordinated to four nitrosyl (NO) ligands. Its general formula is typically represented as $[Ru(NO)_4]^{n-}$, though its exact charge and counterion depend on the synthetic conditions and stabilization environment. This compound is notable for its unique electronic structure, redox activity, and catalytic properties. Ruthenium nitrosyl complexes are widely studied due to their applications in catalysis, materials science, and biomedical research, particularly in nitric oxide (NO) release mechanisms .
The nitrosyl ligands in this compound exhibit both linear and bent bonding modes, which influence the compound’s reactivity. For example, linear NO ligands act as stronger π-acceptors, stabilizing lower oxidation states of ruthenium, while bent NO ligands can behave as radicals, enabling electron-transfer reactions .
Properties
CAS No. |
13859-66-0 |
|---|---|
Molecular Formula |
C7H11ClO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetranitrosylruthenate can be synthesized through various methods, including the reaction of ruthenium chloride with sodium nitrite in an acidic medium. The reaction typically involves the following steps:
- Dissolution of ruthenium chloride in water.
- Addition of sodium nitrite to the solution.
- Acidification of the mixture with hydrochloric acid.
- Isolation and purification of the resulting this compound complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetranitrosylruthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state species.
Scientific Research Applications
Tetranitrosylruthenate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as oxidation and reduction reactions.
Biology: The compound’s ability to release nitric oxide makes it useful in studying nitric oxide signaling pathways and their biological effects.
Medicine: this compound has potential therapeutic applications due to its nitric oxide-releasing properties, which can be utilized in treatments for cardiovascular diseases and cancer.
Industry: The compound is employed in industrial processes that require selective oxidation or reduction reactions.
Mechanism of Action
The mechanism of action of tetranitrosylruthenate involves the release of nitric oxide (NO) from the complex. This release can be triggered by various stimuli, such as light or chemical reductants. The released nitric oxide then interacts with molecular targets, such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tetranitrosylruthenate with structurally or functionally analogous nitrosyl complexes of transition metals:
| Compound | Metal Center | Oxidation State | Coordination Geometry | Key Applications | Stability |
|---|---|---|---|---|---|
| This compound | Ru | +2 or +3 | Square planar or distorted octahedral | Catalysis, NO storage/release | Moderate (air-sensitive) |
| Sodium nitroprusside | Fe | +2 | Octahedral | Vasodilation, antihypertensive agent | High (aqueous stable) |
| Nitrosylcobalt tetracarbonyl | Co | -1 | Tetrahedral | Catalytic CO reduction | Low (thermally unstable) |
| Osmium nitrosyl clusters | Os | 0 to +4 | Cluster-based | Electrocatalysis, molecular sensors | High (inert conditions) |
Structural and Electronic Differences
- Sodium nitroprusside ($Na2[Fe(NO)(CN)5]$): Unlike this compound, this iron complex contains cyanide ligands, which enhance its stability in aqueous media. The Fe center in nitroprusside is in a +2 oxidation state, and the NO ligand acts as a one-electron oxidant, enabling rapid NO release under physiological conditions . In contrast, this compound releases NO more controllably, making it suitable for sustained catalytic applications.
- Nitrosylcobalt tetracarbonyl ($Co(NO)(CO)_3$): This cobalt complex is highly reactive due to the labile CO ligands and the low oxidation state of cobalt. Its instability limits its utility outside controlled environments, whereas this compound’s robustness in non-aqueous solvents allows for broader catalytic use, such as in ammonia synthesis or hydrogenation reactions .
- Osmium nitrosyl clusters ($Osx(NO)y$): Osmium clusters exhibit higher thermal and oxidative stability than ruthenium analogs due to osmium’s larger atomic radius and stronger metal-metal bonding. These clusters are preferred in electrocatalysis for oxygen reduction reactions (ORR), whereas this compound excels in homogeneous catalysis due to its solubility and tunable redox states .
Reactivity and Catalytic Performance
This compound demonstrates superior NO-release efficiency compared to sodium nitroprusside in non-aqueous systems, with a turnover frequency (TOF) of 120 h⁻¹ vs. 45 h⁻¹ for nitroprusside in methanol . However, its sensitivity to moisture limits its use in biological systems. In contrast, osmium nitrosyl clusters show negligible NO release but exceptional durability in fuel cell applications.
Research Findings and Challenges
Challenges include mitigating its decomposition under UV light and improving its recovery in heterogeneous systems. Comparatively, osmium clusters require rare and costly metals, whereas ruthenium-based systems offer a cost-effective alternative.
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